molecular formula C21H17N3O3S B2424928 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide CAS No. 896341-37-0

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide

Cat. No. B2424928
CAS RN: 896341-37-0
M. Wt: 391.45
InChI Key: UQFRBMFRZUTKRE-UHFFFAOYSA-N
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Description

“N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide” is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It’s a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .

Scientific Research Applications

Electrophysiological Activity

N-substituted imidazolylbenzamides, including compounds with benzimidazole structures similar to N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide, have been synthesized and evaluated for their cardiac electrophysiological activities. These compounds have demonstrated potency in in vitro assays, comparable to known selective class III agents, indicating their potential in cardiac arrhythmia treatment research. For example, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride was studied for its efficacy in models of reentrant arrhythmias, showing promising results (Morgan et al., 1990).

Antimicrobial Agents

Compounds derived from benzimidazole scaffolds, similar to this compound, have been explored for their antimicrobial properties. For instance, novel structures based on 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole showed potent and selective activities against Helicobacter pylori, indicating their potential as novel anti-H. pylori agents. A prototype from this series met significant in vitro microbiological criteria, displaying low minimal inhibition concentration values against various H. pylori strains, including those resistant to metronidazole or clarithromycin (Carcanague et al., 2002).

Antioxidant Activity

Benzimidazole derivatives have been investigated for their antioxidant properties. For example, some novel benzimidazole derivatives were synthesized and evaluated for their effects on lipid peroxidation in rat liver, showing significant inhibitory effects. This suggests the potential of benzimidazole compounds in oxidative stress-related research and their role as antioxidants (Kuş et al., 2004).

Chemical Synthesis and Characterization

The synthesis and characterization of benzimidazole compounds have been a focus of research due to their versatile applications. Studies on the synthesis of novel aromatic polyimides incorporating benzimidazole units, for example, highlight the utility of these compounds in material science, especially for creating materials with specific thermal and mechanical properties (Butt et al., 2005).

Future Directions

Benzimidazole derivatives are a promising area of research in medicinal chemistry due to their diverse biological activities . Future research could focus on synthesizing new benzimidazole derivatives, including “N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide”, and studying their biological activities and potential applications .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-28(26,27)15-12-10-14(11-13-15)21(25)24-17-7-3-2-6-16(17)20-22-18-8-4-5-9-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFRBMFRZUTKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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